
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” is a chiral organic compound with the following chemical structure:
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis
This compound belongs to the class of pyrrolidine derivatives and contains both amine and hydrochloride functional groups. Its stereochemistry is defined by the (3R,4S) configuration.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” involve the following steps:
Starting Material: Begin with suitable starting materials, such as commercially available compounds or intermediates.
Chiral Synthesis: As this compound is chiral, enantioselective synthesis is crucial. Chiral reagents or catalysts can be employed to obtain the desired stereochemistry.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Amination: Introduce amino groups at the appropriate positions.
Hydrochloride Salt Formation: Convert the free base to its hydrochloride salt.
Industrial Production:: The industrial production of this compound may involve large-scale chiral synthesis, purification, and isolation. Specific industrial methods would depend on proprietary processes used by manufacturers.
Analyse Des Réactions Chimiques
Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions.
Other Transformations: Depending on the specific substituents, it may participate in additional reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.
Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Applications De Recherche Scientifique
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:
Medicine: Potential as a chiral intermediate for drug synthesis.
Chemical Research: Used in the development of novel ligands or catalysts.
Industry: May serve as a building block for fine chemicals.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.
Comparaison Avec Des Composés Similaires
Remember that further research and consultation with specialized literature would provide deeper insights into this compound’s unique features and potential.
ChemicalBook: Structure Search CAS Database: Compound Information CAS Database: (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS Database: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Propriétés
Formule moléculaire |
C4H14Cl3N3 |
|---|---|
Poids moléculaire |
210.53 g/mol |
Nom IUPAC |
(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;; |
Clé InChI |
MMERUENHQOAXRE-NSHFDXEUSA-N |
SMILES isomérique |
C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl |
SMILES canonique |
C1C(C(CN1)N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

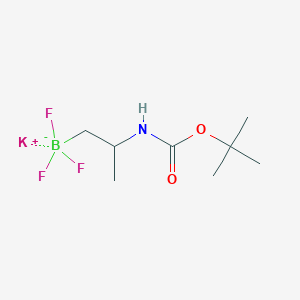
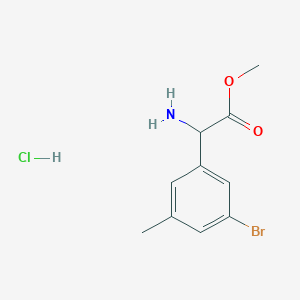
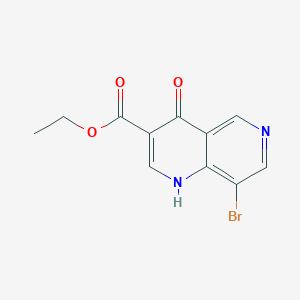
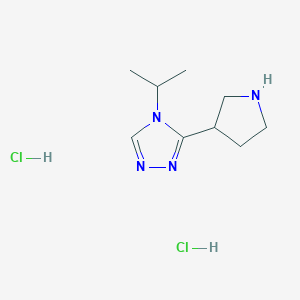
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
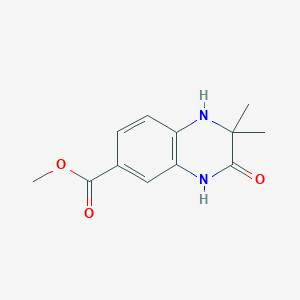
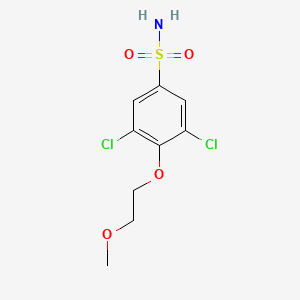
![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
